4-Iodobenzylamine 4-Iodobenzylamine
Brand Name: Vulcanchem
CAS No.: 39959-59-6
VCID: VC21318405
InChI: InChI=1S/C7H8IN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
SMILES: C1=CC(=CC=C1CN)I
Molecular Formula: C7H8IN
Molecular Weight: 233.05 g/mol

4-Iodobenzylamine

CAS No.: 39959-59-6

Cat. No.: VC21318405

Molecular Formula: C7H8IN

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

4-Iodobenzylamine - 39959-59-6

Specification

CAS No. 39959-59-6
Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
IUPAC Name (4-iodophenyl)methanamine
Standard InChI InChI=1S/C7H8IN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
Standard InChI Key KCGZGJOBKAXVSU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN)I
Canonical SMILES C1=CC(=CC=C1CN)I

Introduction

Physical and Chemical Properties

Chemical Identity

4-Iodobenzylamine is defined by several key identifiers and structural characteristics that distinguish it from related compounds. These parameters are crucial for proper identification in chemical databases and literature.

ParameterValue
CAS Number39959-59-6
Molecular FormulaC7H8IN
Molecular Weight (g/mol)233.05
IUPAC Name(4-iodophenyl)methanamine
MDL NumberMFCD00047933
InChI KeyKCGZGJOBKAXVSU-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC=C1CN)I
PubChem CID2737533

The compound has several commonly used synonyms including 4-iodophenyl methanamine, 4-iodo-benzylamine, benzenemethanamine 4-iodo, and p-iodobenzylamine .

Physical Properties

Understanding the physical properties of 4-Iodobenzylamine is essential for proper handling, storage, and application in various chemical processes.

PropertyValue
Physical StateSolid
Melting Point46°C to 48°C
Boiling Point113°C to 115°C (at 4 mmHg)
SolubilitySlightly soluble in water
SensitivityAir and light sensitive
Storage RequirementsCool place, tightly closed container, dry and well-ventilated place
IncompatibilitiesOxidizing agents

The compound requires special storage considerations due to its sensitivity to air and light, which can lead to degradation over time .

Structural Characteristics

The molecular structure of 4-Iodobenzylamine consists of a benzene ring with an iodine atom at the para position and an aminomethyl group (CH2NH2). This arrangement provides distinct reactivity at both the amine and iodo-substituted portions of the molecule, enabling diverse chemical transformations.

Synthesis and Preparation Methods

Hydroboration of Amides

One documented synthetic route to 4-Iodobenzylamine involves the hydroboration of 4-iodobenzamide. This method has been reported with a yield of approximately 81% .

The procedure employs:

  • Reactants: 4-Iodobenzamide, Eu16 catalyst (1 mol%), pinacolborane (HBpin, 4 equiv.)

  • Conditions: Reaction in toluene at 110°C for 24 hours under inert atmosphere using Schlenk technique

  • Workup: Cooling to room temperature, dilution with ethyl acetate, addition of HCl/Et2O

This synthetic approach represents an efficient method for obtaining 4-Iodobenzylamine with good yields while maintaining the integrity of the iodo substituent.

Applications and Uses

Synthetic Chemistry Applications

4-Iodobenzylamine serves as a versatile building block in organic synthesis due to the reactivity of both its amine group and iodo substituent. Specific applications documented in literature include:

  • Preparation of 2-bromo-N-(4-iodo-benzyl)-acetamide through reaction with bromoacetyl bromide

  • Synthesis of various amides and other nitrogen-containing compounds

  • Use as a nucleophile in substitution and addition reactions

The iodine atom at the para position also enables various cross-coupling reactions, making this compound valuable in the synthesis of more complex molecules.

Analytical Chemistry Applications

4-Iodobenzylamine has demonstrated utility in analytical chemistry, particularly in the analysis of fatty acids. Research has explored:

  • Derivatization of fatty acids (particularly FA 18:1(9Z)) for spectroscopic analysis

  • Studies involving photodissociation (PD) and collision-induced dissociation (CID) spectra

  • Comparative studies with related derivatives such as 4-iodobenzyl alcohol

These applications highlight the compound's value in enhancing analytical capabilities for complex biomolecules.

4-Iodobenzylamine Hydrochloride

Chemical Identity and Properties

4-Iodobenzylamine hydrochloride represents an important derivative with distinct properties that make it suitable for specific applications.

ParameterValue
CAS Number59528-27-7
Molecular FormulaC7H9ClIN
Molecular Weight (g/mol)269.51
Melting Point275°C to 280°C (decomposition)
SolubilitySoluble in water
SensitivityLight sensitive

The hydrochloride salt form offers improved water solubility compared to the free amine, which can be advantageous for certain reactions and applications .

Specific Applications

4-Iodobenzylamine hydrochloride has documented applications in:

  • Preparation of cyclic amides through reaction with methyl 4-bromomethyl-3-methoxycarbonylcinnamate in the presence of triethylamine

  • Pharmaceutical intermediate synthesis

  • Agrochemical development

  • Dye industry applications

The salt form's enhanced stability and solubility make it preferable for certain synthetic procedures where the free amine might prove challenging to work with.

Research Findings and Current Studies

Analytical Applications in Fatty Acid Research

Recent research has explored the use of 4-Iodobenzylamine as a derivatizing agent for fatty acids. Studies have investigated:

  • The effect of adducting cations on photodissociation spectra of 4-iodobenzylamine derivatives of FA 18:1(9Z)

  • Comparison of photodissociation and collision-induced dissociation spectra between 4-iodobenzylamine and 4-iodobenzyl alcohol derivatives

  • Structure-activity relationships in the fragmentation patterns of these derivatives

These studies highlight the compound's utility in enhancing the analytical detection and characterization of fatty acids.

Synthetic Methodology Development

Research efforts have also focused on developing improved synthetic methods for compounds like 4-Iodobenzylamine. The hydroboration approach using lanthanide catalysts represents one such advancement, offering potentially higher yields and selectivity compared to traditional methods .

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